L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine

Description

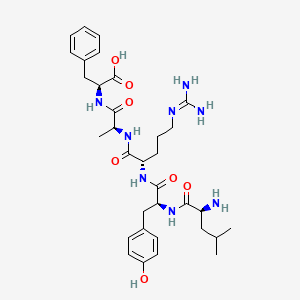

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine is a synthetic pentapeptide featuring a modified ornithine residue with a diaminomethylidene group at the N~5~ position. This modification introduces a guanidine-like moiety, which may enhance interactions with biological targets such as receptors or enzymes. Its structural uniqueness lies in the combination of aromatic (Tyr, Phe), aliphatic (Leu, Ala), and modified (Orn) residues, which collectively influence its physicochemical properties and biological activity.

Properties

CAS No. |

635317-15-6 |

|---|---|

Molecular Formula |

C33H48N8O7 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C33H48N8O7/c1-19(2)16-24(34)29(44)40-26(17-22-11-13-23(42)14-12-22)31(46)39-25(10-7-15-37-33(35)36)30(45)38-20(3)28(43)41-27(32(47)48)18-21-8-5-4-6-9-21/h4-6,8-9,11-14,19-20,24-27,42H,7,10,15-18,34H2,1-3H3,(H,38,45)(H,39,46)(H,40,44)(H,41,43)(H,47,48)(H4,35,36,37)/t20-,24-,25-,26-,27-/m0/s1 |

InChI Key |

ORFIUGTZRUSNCP-KKASSDGMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

Reduction: Reducing agents can break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine may have several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications, such as in drug development or as a biomarker.

Industry: Utilized in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The peptide may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6)

- Structure: Leu-Gln-3-nitro-Tyr-Met-Orn(diaminomethylidene)-Ala

- Key Differences: Incorporates a nitrotyrosyl residue (3-nitro-L-tyrosine), which may confer redox activity or enhance stability.

- Functional Implications: The nitro group on tyrosine could modulate oxidative signaling pathways, while the diaminomethylidene-ornithine may enhance binding to cationic targets like metal ions or enzyme active sites .

N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide

- Structure: N-Me-Tyr-Gly-Gly-Phe-Leu-Orn(diaminomethylidene)-Orn(diaminomethylidene, N~2~-Me)-N-Et-D-Leu

- Key Differences: Extended sequence with dual diaminomethylidene-ornithine residues and methyl/ethyl modifications. D-leucinamide at the C-terminus may improve metabolic stability.

- Physical Properties : Density = 1.3 g/cm³, indicative of compact molecular packing .

Chemoattractant Peptides

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)

- Structure : Formyl-Met-Leu-Phe

- Functional Comparison :

- Acts as a chemoattractant for polymorphonuclear leukocytes (PMNs) at high concentrations (10⁻⁴ M) in horses.

- The formyl group at the N-terminus is critical for receptor activation, unlike the unmodified Leu-Tyr sequence in the target compound.

- Weak direct activity but synergizes with serum components to generate chemotactic signals .

Small-Molecule Analogues with Diaminomethylidene Moieties

EIPA and MPA (Amiloride Analogues)

- Structures: EIPA: 3-Amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(isopropyl)amino]pyrazine-2-carboxamide MPA: 3-Amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide

- Functional Comparison: Inhibit sodium-hydrogen exchangers (NHE1 > NHE2 > NHE3) via competitive binding to extracellular Na⁺ sites. The diaminomethylidene group mimics guanidine, enhancing electrostatic interactions with transport proteins. Unlike the peptide-based target compound, these are small molecules with pyrazine backbones .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Functional Roles of Diaminomethylidene Groups: This moiety enhances binding to cationic targets (e.g., Na⁺ in NHE inhibitors) or stabilizes peptide-receptor interactions through guanidine-like charge properties .

- Modifications for Stability : Methylation () and nitrotyrosylation () are strategies to improve peptide stability or introduce redox functionality.

Biological Activity

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine is a complex peptide composed of multiple amino acids, which contributes to its diverse biological activities. The presence of the diaminomethylidene group enhances its stability and potential interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₄₇H₇₂N₁₂O₁₅

- Molecular Weight : Approximately 1035.3 g/mol

- Structure : The compound consists of several amino acids, including leucine, tyrosine, ornithine, alanine, and phenylalanine, which contribute to its functional properties.

- Transport Mechanisms : The compound may interact with various amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is crucial for transporting large neutral amino acids across biological membranes. This interaction can influence cellular uptake and distribution of the peptide within tissues .

- Metabolic Pathways : The presence of specific amino acids like phenylalanine and tyrosine suggests potential roles in neurotransmitter synthesis and modulation of metabolic pathways in cells. For instance, phenylalanine has been identified as a metabolic checkpoint in T cell function .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Similar peptides have shown significant antimicrobial properties against various pathogens.

- Antioxidant Properties : The presence of tyrosine contributes to antioxidant defenses in cells.

- Wound Healing : Peptides containing ornithine and proline are linked to enhanced tissue repair processes.

Case Studies and Research Findings

- Study on T Cell Metabolism :

- Peptide Synthesis and Biological Evaluation :

- Research has indicated that peptides similar to this compound exhibit various biological activities when synthesized using solid-phase peptide synthesis (SPPS) methods. These studies focus on optimizing synthesis conditions to achieve high yields and purity while assessing biological efficacy .

Potential Applications

The unique structure and biological activity of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its interaction with LAT1, it could serve as a drug delivery system for therapeutic agents targeting the central nervous system.

- Nutritional Supplements : Its composition may benefit formulations aimed at enhancing immune function or promoting recovery from injuries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.